molecular formula C20H22N2O2 B3052023 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- CAS No. 379711-32-7

1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-

Cat. No.: B3052023
CAS No.: 379711-32-7
M. Wt: 322.4 g/mol
InChI Key: XTDQDEUTCYPCOA-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dione and dibutyl groups enhances its chemical reactivity and potential for forming complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline-5,6-dione can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The process typically involves oxidation reactions to introduce the dione functionality at the 5,6-positions. The dibutyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of 1,10-phenanthroline-5,6-dione, 2,9-dibutyl- involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-5,6-dione, 2,9-dibutyl- involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity. This chelation process disrupts the enzyme’s function, leading to its inactivation . Additionally, the compound’s ability to form stable complexes with metals is utilized in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is unique due to the presence of both the dione and dibutyl groups. These functional groups enhance its chemical reactivity and ability to form stable complexes with metals. This makes it more versatile in applications compared to its parent compound and other similar ligands .

Properties

IUPAC Name

2,9-dibutyl-1,10-phenanthroline-5,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-5-7-13-9-11-15-17(21-13)18-16(20(24)19(15)23)12-10-14(22-18)8-6-4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDQDEUTCYPCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478891
Record name 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379711-32-7
Record name 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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